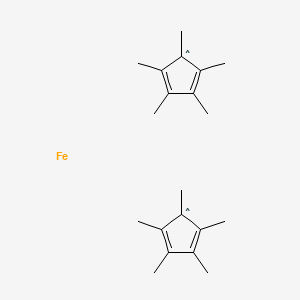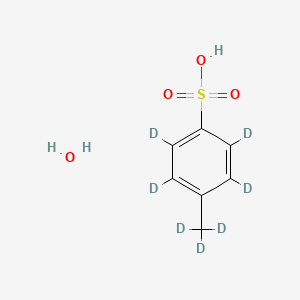
L-Phenylalanine (2-13C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine (2-13C) is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “2-13C” label indicates that the carbon at the second position in the phenylalanine molecule is replaced with the carbon-13 isotope. This labeling is useful in various scientific research applications, particularly in the fields of biochemistry, molecular biology, and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isotopically labeled L-Phenylalanine involves the introduction of the carbon-13 isotope at the desired position. One common method involves the use of isotopically labeled precursors such as [2-13C] acetone. The synthetic route typically includes the conversion of these precursors into intermediates like sodium phenylpyruvate, followed by enzymatic reductive amination to produce L-Phenylalanine (2-13C) .
Industrial Production Methods
Industrial production of L-Phenylalanine (2-13C) often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are used to incorporate the carbon-13 isotope into the phenylalanine molecule. The fermentation process is optimized to achieve high yields and isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine (2-13C) undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpyruvate using oxidizing agents.
Reduction: Reduction to phenylethylamine using reducing agents.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalanine (2-13C) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biomolecular NMR: Used as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Metabolism Studies: Tracing metabolic pathways and studying enzyme kinetics.
Drug Development: Investigating the pharmacokinetics and pharmacodynamics of drugs.
Proteomics: Quantitative analysis of proteins and their interactions
Mecanismo De Acción
L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine-1-13C: Labeled at the first carbon position.
L-Phenylalanine-3-13C: Labeled at the third carbon position.
L-Phenylalanine-13C9: Fully labeled with carbon-13 at all carbon positions
Uniqueness
L-Phenylalanine (2-13C) is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and enzyme interactions that involve this position.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1 |
Clave InChI |
COLNVLDHVKWLRT-IDMPRHEVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)








